molecular formula C14H21NO B170231 1-(Pyridin-3-yl)nonan-1-one CAS No. 110141-48-5

1-(Pyridin-3-yl)nonan-1-one

Cat. No. B170231
M. Wt: 219.32 g/mol
InChI Key: AHTOQJKRGQFEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)nonan-1-one, commonly known as PYN, is a chemical compound that belongs to the class of ketones. PYN has a molecular formula of C15H19NO and a molecular weight of 233.32 g/mol. PYN has been widely studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of PYN is not fully understood. However, it is believed that PYN exerts its antitumor and antifungal activity by inhibiting the activity of key enzymes involved in cell proliferation and growth. PYN has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. PYN has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin in fungal cell walls.

Biochemical And Physiological Effects

PYN has been shown to exhibit several biochemical and physiological effects. PYN has been shown to induce apoptosis, or programmed cell death, in cancer cells. PYN has also been shown to inhibit the growth and proliferation of cancer cells. In addition, PYN has been shown to inhibit the growth and development of fungal cells by disrupting the synthesis of chitin in fungal cell walls.

Advantages And Limitations For Lab Experiments

PYN has several advantages for use in lab experiments. PYN is a relatively stable compound that can be easily synthesized in a laboratory setting. PYN also exhibits potent antitumor and antifungal activity, making it a valuable tool for studying the mechanisms of cancer and fungal cell growth. However, there are also limitations to the use of PYN in lab experiments. PYN has not yet been extensively studied in vivo, and its toxicity and potential side effects are not fully understood.

Future Directions

There are several future directions for research on PYN. One direction is to further investigate the mechanism of action of PYN and its potential applications in the treatment of cancer and fungal infections. Another direction is to investigate the potential use of PYN in combination with other drugs for the treatment of cancer and fungal infections. Additionally, future research could focus on the development of new synthetic methods for PYN and its analogs, as well as the optimization of existing synthetic methods. Finally, future research could focus on the development of new formulations of PYN for improved delivery and efficacy.

Synthesis Methods

The synthesis of PYN can be achieved through the reaction of 3-pyridylboronic acid with nonanoyl chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of PYN. The synthesis of PYN is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

PYN has been widely studied for its potential applications in scientific research. One of the main applications of PYN is in the field of medicinal chemistry. PYN has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PYN has also been shown to exhibit antifungal activity against several fungal strains.

properties

CAS RN

110141-48-5

Product Name

1-(Pyridin-3-yl)nonan-1-one

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-pyridin-3-ylnonan-1-one

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-10-14(16)13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3

InChI Key

AHTOQJKRGQFEJO-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCCCCCC(=O)C1=CN=CC=C1

synonyms

3-Nonanoylpyridine

Origin of Product

United States

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